molecular formula C17H21N9 B12268490 6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine

6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12268490
M. Wt: 351.4 g/mol
InChI Key: GRWADCGXCWHEQN-UHFFFAOYSA-N
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Description

6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a unique combination of pyrrolidine, pyrimidine, piperazine, and purine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their sequential coupling. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine to form 2-(pyrrolidin-1-yl)pyrimidine . This intermediate is then reacted with piperazine under appropriate conditions to yield the desired piperazine derivative. Finally, the purine ring is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or purine rings.

Scientific Research Applications

6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer, antiviral, or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. For example, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can lead to the inhibition of various enzymes and pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine is unique due to its combination of four distinct ring systems, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C17H21N9

Molecular Weight

351.4 g/mol

IUPAC Name

6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-7H-purine

InChI

InChI=1S/C17H21N9/c1-2-6-24(5-1)13-3-4-18-17(23-13)26-9-7-25(8-10-26)16-14-15(20-11-19-14)21-12-22-16/h3-4,11-12H,1-2,5-10H2,(H,19,20,21,22)

InChI Key

GRWADCGXCWHEQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=NC5=C4NC=N5

Origin of Product

United States

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